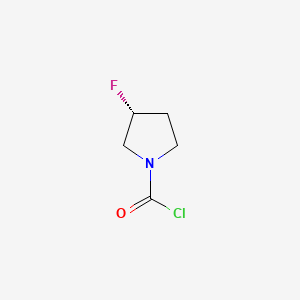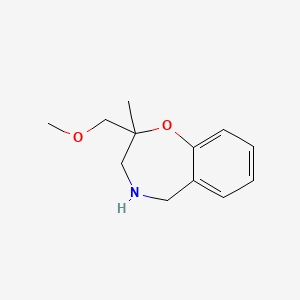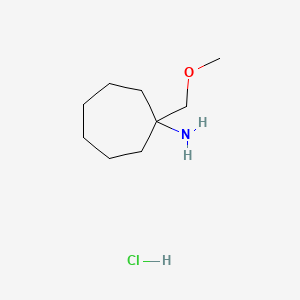![molecular formula C42H42N2O5 B13448061 N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)
N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties
准备方法
The synthesis of N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the acridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the acridine core with a suitable amine or amide reagent.
Attachment of the hydroxyhexyl side chain: This can be done through nucleophilic substitution reactions, where the acridine core is reacted with a halogenated hexyl alcohol.
Addition of the bis(4-methoxyphenyl)-phenylmethoxy group: This step involves the reaction of the intermediate compound with bis(4-methoxyphenyl)-phenylmethanol under suitable conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyhexyl side chain can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyhexyl side chain would yield ketones or aldehydes, while reduction of the carboxamide group would yield amines.
科学研究应用
N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Due to its potential anticancer properties, this compound is studied for its ability to inhibit the growth of cancer cells by intercalating into DNA and inhibiting topoisomerase enzymes.
Biological Research: It is used as a fluorescent probe for visualizing biomolecules due to its strong fluorescence properties.
Industrial Applications: The compound can be used in the development of dyes and pigments due to its stable and vibrant color properties.
作用机制
The mechanism of action of N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division . The compound’s unique structure allows it to bind strongly to DNA, making it an effective inhibitor of these enzymes.
相似化合物的比较
N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide can be compared with other acridine derivatives such as:
Amsacrine (m-AMSA): A known anticancer agent that also intercalates into DNA and inhibits topoisomerase II.
Triazoloacridone (C-1305): Another acridine derivative with potent anticancer activity, known for its ability to inhibit topoisomerase I and II.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): A compound that has shown promise in clinical studies for its anticancer properties.
The uniqueness of this compound lies in its specific structural features, which allow for strong DNA binding and potential for targeted therapeutic applications.
属性
分子式 |
C42H42N2O5 |
|---|---|
分子量 |
654.8 g/mol |
IUPAC 名称 |
N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide |
InChI |
InChI=1S/C42H42N2O5/c1-47-34-23-19-32(20-24-34)42(31-13-4-3-5-14-31,33-21-25-35(48-2)26-22-33)49-29-30(28-45)12-10-11-27-43-41(46)40-36-15-6-8-17-38(36)44-39-18-9-7-16-37(39)40/h3-9,13-26,30,45H,10-12,27-29H2,1-2H3,(H,43,46) |
InChI 键 |
PYTBBADOAUBOQD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CCCCNC(=O)C4=C5C=CC=CC5=NC6=CC=CC=C64)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


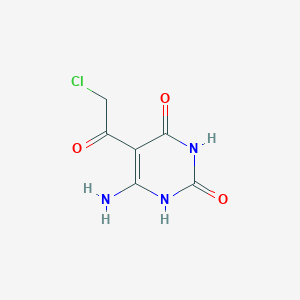
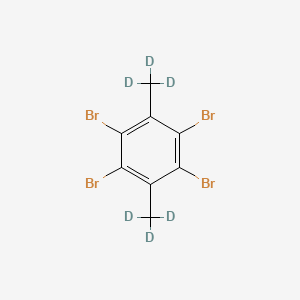
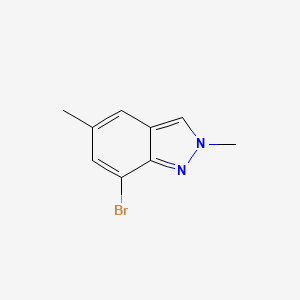
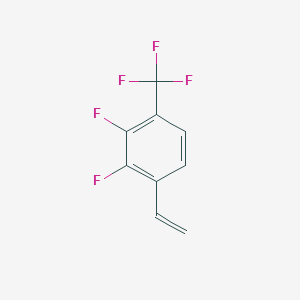
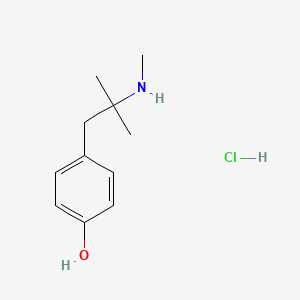
![N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-3-(4-nitrophenyl)-2-propenamide](/img/structure/B13448011.png)
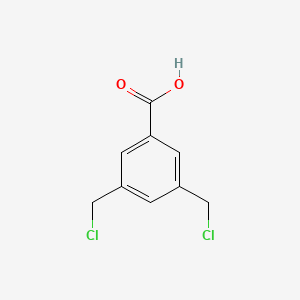
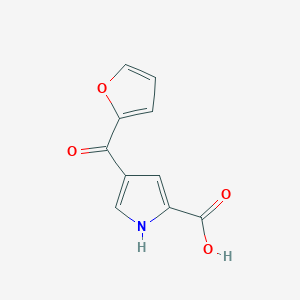
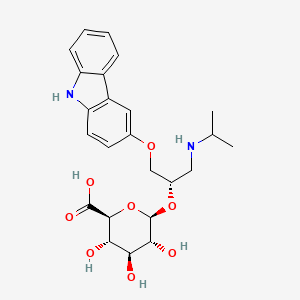
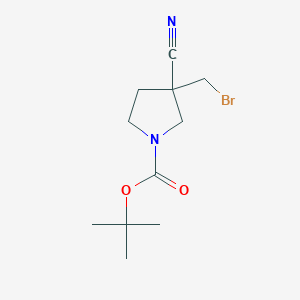
![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol](/img/structure/B13448055.png)
